molecular formula C21H30O4 B1150628 Triptonodiol CAS No. 117456-87-8

Triptonodiol

Cat. No. B1150628
M. Wt: 346.5 g/mol
InChI Key:
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Description

Synthesis Analysis

The synthesis of triptonide and triptolide involves several key steps, including lanthanide triflate-catalyzed oxidative radical cyclization and metal-mediated reactions. The first enantioselective total synthesis of these compounds demonstrated the feasibility of producing them with high enantiomeric excess, showcasing the complex but achievable pathway for their synthesis (Yang, Ye, & Xu, 2000). Further research has developed scalable syntheses that are applicable for further synthetic elaboration and biological investigation, indicating the compounds' significant potential for study and application (Zhang, Li, Xue, Chen, Li, Tang, & Li, 2014).

Molecular Structure Analysis

The molecular structure of related compounds like triptonide and triptolide is critical to understanding their chemical behavior and potential applications. The structure determinations often involve X-ray crystallography and NMR spectroscopy, providing detailed insights into the spatial arrangement of atoms within the molecule and the stereochemistry critical for their activity (Mimura, Matsuo, Motoda, Matsumoto, Nakashima, & Kojima, 1998).

Chemical Reactions and Properties

The chemical reactions involving triptonide and triptolide highlight the reactivity of these molecules under various conditions. Studies have investigated the alkylations of thiolate ligands in tripod zinc thiolates, revealing insights into the electronic and steric effects that influence reaction rates. These reactions are crucial for understanding the functionalization and modification of the compounds for further studies (Rombach, Seebacher, Ji, Zhang, He, Ibrahim, Benkmil, & Vahrenkamp, 2006).

Scientific Research Applications

  • Triptonodiol, along with other compounds such as triptonoterpene and neotriptonolide, was identified in the plant Trypterygium wilfordii. These novel natural products have been structurally elucidated, which is crucial for understanding their potential applications in scientific research (Zhou et al., 1988).

  • In a study focusing on the binding of compounds to proteins, it was found that triptonide, a compound similar to Triptonodiol, binds to the human estrogen receptor alpha (ERα) with weak affinity. This suggests potential implications for Triptonodiol in interacting with steroid hormone receptors, thereby influencing various biological processes (Liu et al., 2015).

  • Triptonide, closely related to Triptonodiol, has been shown to effectively inhibit canonical Wnt/β-Catenin signaling, a pathway implicated in many diseases, including cancer. This finding suggests that Triptonodiol might also have potential applications in cancer research or as a therapeutic agent (Chinison et al., 2016).

  • Triptonide, which shares structural similarities with Triptonodiol, is a key contributor to the toxicity of Tripterygium wilfordii. Understanding the toxicological aspects of these compounds is essential for their potential application in pharmacology and medicine (Li et al., 2015).

  • Triptonide has been identified as a reversible non-hormonal male contraceptive agent in mice and non-human primates. This suggests the possibility that Triptonodiol, due to its structural similarity, could also have potential applications in reproductive health research (Chang et al., 2021).

Safety And Hazards

Triptonodiol should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Triptonodiol is a very promising antitumor drug candidate . Further studies are underway to explore its mechanism for lung cancer treatment . It is identified as a potential GSK inhibitor .

properties

IUPAC Name

(1S,4aS,10aR)-5-hydroxy-1-(hydroxymethyl)-8-methoxy-1,4a-dimethyl-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4/c1-12(2)14-10-15(23)18-13(19(14)25-5)6-7-16-20(18,3)9-8-17(24)21(16,4)11-22/h10,12,16,22-23H,6-9,11H2,1-5H3/t16-,20+,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRBHDJWRPUKMD-TYCQWZJGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC(=O)C3(C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triptonodiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
X Ni, X Jiang, S Yu, F Wu, J Zhou, D Mao, H Wang… - Molecules, 2023 - mdpi.com
… We found that cytoskeletal remodeling was inhibited in Triptonodiol-… that Triptonodiol induced an increase in complete autophagic flux in NSCLC. This study suggests that Triptonodiol …
Number of citations: 0 www.mdpi.com
F Jin, X Ni, S Yu, X Jiang, J Zhou, D Mao, Y Liu, F Wu - 2023 - researchsquare.com
… mechanism of the compound Triptonodiol in COE, we found that Triptonodiol acts on multiple targets and proteins of multiple signaling pathways. Triptonodiol mainly interferes with the …
Number of citations: 2 www.researchsquare.com
JY Li, Y Peng, LZ Li, PY Gao, C Gao… - Helvetica Chimica …, 2013 - Wiley Online Library
Two new abietane‐type diterpenoids, named triptobenzene R (1) and triptobenzene S (2), together with three known abietane‐type diterpenoids, triptophenolide (3), triptonodiol (4), …
Number of citations: 14 onlinelibrary.wiley.com
BN Zhou, DY Zhu, FX Deng, CG Huang… - Planta …, 1988 - thieme-connect.com
… shown in Table I, it was found that triptonodiol was very similar to triptonoterpene. Becaue of … shift of the C-20 methyl group in triptonodiol, when compared with the chemical shift of this …
Number of citations: 20 www.thieme-connect.com
MD Samija - 1992 - open.library.ubc.ca
The growth of cell suspensions of the Asian medicinal plant Tripterygium wilfordii was manipulated in order to produce large amounts of pharmacologically active diterpene and …
Number of citations: 3 open.library.ubc.ca
R Xu, JM Fidler, JH Musser - Studies in natural products chemistry, 2005 - Elsevier
Tripterygium wilfordii (Celastraceae) is a wild shrub distributed in southem China. It was used in Traditional Chinese Medicine as an insecticide for killing fly larvae ‘maggots’ and …
Number of citations: 17 www.sciencedirect.com
C Gao, D Wang, Y Zhang, XX Huang… - Bioorganic & Medicinal …, 2016 - Elsevier
Kaurane diterpenoids and abietane diterpenoids are the major anti-tumor components in Tripterygium wilfordii (Celastraceae). Extraction of Tripterygium wilfordii afforded a new …
Number of citations: 18 www.sciencedirect.com
M Roberts - 1990 - open.library.ubc.ca
In a program aimed at the identification of compounds responsible for the immunosuppressive and antifertility activities of the perennial twining vine, Tripterygium wilfordii. 5 new and 13 …
Number of citations: 1 open.library.ubc.ca
D Zhang, L Qu, Z Wang, J Zhang - Journal of Chromatography B, 2019 - Elsevier
Tripterygium glycosides tablets (TGT) contain the main extract of tripterygium and are widely used clinically to treat autoimmune diseases such as rheumatoid arthritis and nephrotic …
Number of citations: 14 www.sciencedirect.com
IL Bazzocchi, MJ Núñez, CP Reyes - Phytochemistry Reviews, 2017 - Springer
Celastraceae species have a long tradition of use in folk medicine and agriculture. Intensive research into this family has resulted in the isolation of a large number of secondary …
Number of citations: 9 link.springer.com

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